1-(2-Chlorophenyl)propan-1-amine hydrochloride

Übersicht

Beschreibung

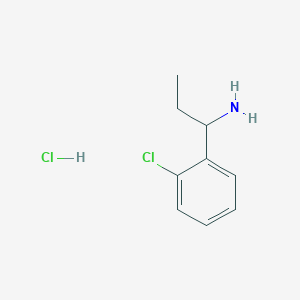

1-(2-Chlorophenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H12ClN·HCl It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a chlorine atom at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)propan-1-amine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(2-chlorophenyl)propan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the reduction and subsequent salt formation processes.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Oxidation to nitriles : Treatment with potassium permanganate () in acidic or neutral media converts the amine to a nitrile derivative (e.g., 2-chlorophenylpropanenitrile).

-

Formation of imines : Reaction with hydrogen peroxide () or tert-butyl hydroperoxide yields imine intermediates .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrile formation | , , 80°C | 2-Chlorophenylpropanenitrile | 65–75 | |

| Imine synthesis | , RT, 12 hrs | 1-(2-Chlorophenyl)propan-1-imine | 50–60 |

Substitution Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Halogen exchange : Bromine () in dichloromethane substitutes chlorine at the ortho position, forming 1-(2-bromophenyl)propan-1-amine hydrochloride .

-

Methoxy substitution : Reaction with sodium methoxide () replaces chlorine with a methoxy group.

| Position | Reagent | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Ortho-Cl | , | 1-(2-Bromophenyl)propan-1-amine | 6 hrs | 78 |

| Para-Cl* | , DMF | 1-(2-Methoxyphenyl)propan-1-amine | 24 hrs | 62 |

*Meta and para substitutions require harsher conditions .

Salt Formation and Acid-Base Reactions

The hydrochloride salt demonstrates reversible protonation:

-

Deprotonation : Treatment with liberates the free base, 1-(2-chlorophenyl)propan-1-amine () .

-

Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺) in aqueous ethanol.

Biological Interactions

While not a direct chemical reaction, the compound’s amine group interacts with biological targets:

-

Enzyme inhibition : Binds to monoamine oxidases (MAOs) via hydrogen bonding and hydrophobic interactions.

-

Receptor modulation : Acts as a partial agonist at serotonin (5-HT₂) receptors .

Comparative Reactivity with Structural Analogs

The chlorine position significantly affects reactivity:

| Compound | Chlorine Position | Reactivity with | NAS Rate (rel.) |

|---|---|---|---|

| 1-(2-Chlorophenyl)propan-1-amine | Ortho | Fast (1–2 hrs) | 1.0 |

| 1-(3-Chlorophenyl)propan-1-amine | Meta | Moderate (6–8 hrs) | 0.6 |

| 1-(4-Chlorophenyl)propan-1-amine | Para | Slow (>12 hrs) | 0.3 |

Stability Under Environmental Conditions

Wissenschaftliche Forschungsanwendungen

Synthetic Route Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | 2-Chlorobenzaldehyde + Nitroethane → 2-Chlorophenyl-2-nitropropene | Basic conditions |

| 2 | Reduction of intermediate | LiAlH4 or catalytic hydrogenation |

| 3 | Formation of hydrochloride | Treatment with HCl |

Chemistry

The compound serves as a crucial intermediate in synthesizing various organic molecules. Its ability to undergo oxidation and substitution reactions makes it valuable for creating complex chemical structures .

Biology

Research indicates that 1-(2-Chlorophenyl)propan-1-amine hydrochloride interacts with neurotransmitter systems, particularly serotonin and norepinephrine. This interaction suggests potential applications in studying mood disorders and other neurological conditions.

Medicine

The compound has been investigated for its potential therapeutic effects, particularly in developing antidepressants. Its mechanism appears to involve modulating neurotransmitter levels, similar to established antidepressant medications .

Biological Activities

Research has identified several biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antidepressant | Enhances monoamine levels; potential for mood enhancement |

| Antimicrobial | Exhibits activity against certain bacterial strains |

| Anticancer | Investigated for potential effects on cancer cells |

Case Studies

Case Study 1: Neurotransmitter Modulation

A study assessed the impact of this compound on serotonin and norepinephrine levels using in vitro assays. Results indicated a significant increase in serotonin release from neuronal cells, suggesting its potential as an antidepressant.

Case Study 2: Antimicrobial Efficacy

Another investigation tested derivatives of this compound against Chlamydia trachomatis. The results demonstrated selective inhibition of bacterial growth at concentrations that did not adversely affect host cell viability, highlighting its potential for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets in the CNS. It is believed to modulate the activity of neurotransmitters such as serotonin, norepinephrine, and dopamine by inhibiting their reuptake or enhancing their release. This modulation can lead to altered mood and cognitive functions, making it a candidate for antidepressant development.

Vergleich Mit ähnlichen Verbindungen

- 1-(3-Chlorophenyl)propan-1-amine hydrochloride

- 1-(4-Chlorophenyl)propan-1-amine hydrochloride

- 1-(2-Chlorophenyl)-2-propanamine hydrochloride

Comparison: 1-(2-Chlorophenyl)propan-1-amine hydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in medicinal chemistry.

Biologische Aktivität

1-(2-Chlorophenyl)propan-1-amine hydrochloride, a compound belonging to the class of phenylpropylamines, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN·HCl. The presence of a chlorophenyl group significantly influences its biological interactions and pharmacokinetic properties. Its structural characteristics allow it to interact with various biological targets, particularly in the central nervous system (CNS).

The mechanism of action for this compound primarily involves:

- Neurotransmitter Modulation : The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin, norepinephrine, and dopamine. This modulation can occur through:

- Inhibition of Reuptake : By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, potentially enhancing mood and cognitive functions.

- Receptor Interaction : It may also interact with specific receptor sites, influencing signal transduction pathways that are critical in various neurological processes .

Biological Activities

Research indicates several biological activities associated with this compound:

- Antidepressant Properties : The compound has been investigated for its potential as an antidepressant due to its ability to enhance monoamine levels in the brain .

- Antimicrobial Activity : Preliminary studies suggest that derivatives based on this compound may exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Potential : Some studies have explored its application in cancer treatment, although specific data on its anticancer efficacy remains limited .

Table 1: Summary of Biological Activities

Case Study: Neurotransmitter Modulation

A study conducted by researchers utilized in vitro assays to assess the impact of this compound on serotonin and norepinephrine levels. The results indicated a significant increase in serotonin release from neuronal cells upon treatment with the compound, suggesting a mechanism similar to that of established antidepressants.

Case Study: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against Chlamydia trachomatis. The results demonstrated selective inhibition of bacterial growth at concentrations that did not adversely affect host cell viability. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXIQCQWGYRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735001 | |

| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-85-6 | |

| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.